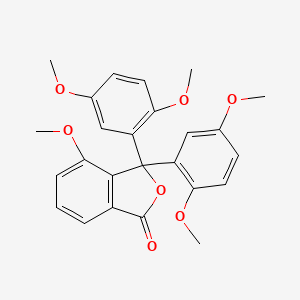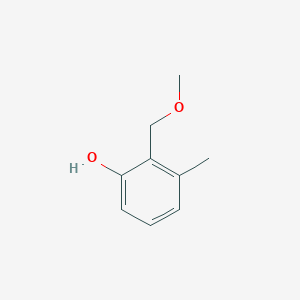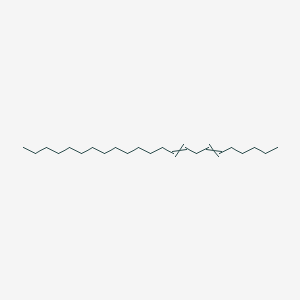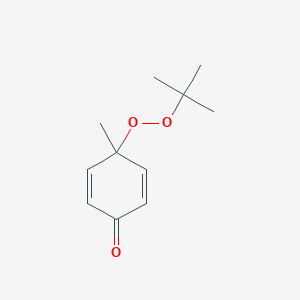![molecular formula C12H20AlN B14285823 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine CAS No. 141100-58-5](/img/structure/B14285823.png)
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is an organometallic compound that features a pyridine ring substituted with diethylaluminum and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine typically involves the reaction of 4,6-dimethylpyridine with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure consistent product quality and yield. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide or hydroxide.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The diethylaluminum group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide or hydroxide.
Reduction: Reduced organic products depending on the substrate.
Substitution: New organometallic compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine has several scientific research applications:
Catalysis: It can be used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Chemistry: It serves as a reagent in various organic transformations and synthesis of complex molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine involves the interaction of the diethylaluminum group with various substrates. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic substitution or addition. The pyridine ring can also participate in coordination chemistry, enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different steric properties.
Diethylzinc: An organozinc compound with similar applications in catalysis and organic synthesis.
Dimethylaluminum chloride: A related organoaluminum compound with different substituents on the aluminum center.
Uniqueness
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is unique due to the presence of both diethylaluminum and pyridine functionalities. This combination provides a distinct reactivity profile, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
141100-58-5 |
|---|---|
Fórmula molecular |
C12H20AlN |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
(4,6-dimethylpyridin-2-yl)methyl-diethylalumane |
InChI |
InChI=1S/C8H10N.2C2H5.Al/c1-6-4-7(2)9-8(3)5-6;2*1-2;/h4-5H,2H2,1,3H3;2*1H2,2H3; |
Clave InChI |
DHVHXQBGAUXCJA-UHFFFAOYSA-N |
SMILES canónico |
CC[Al](CC)CC1=CC(=CC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


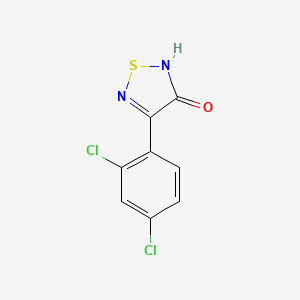
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
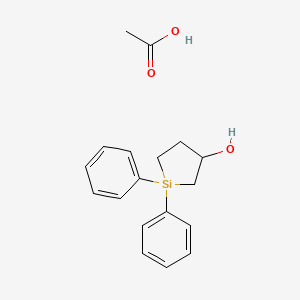

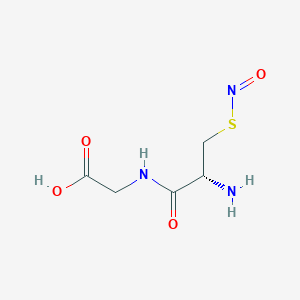
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
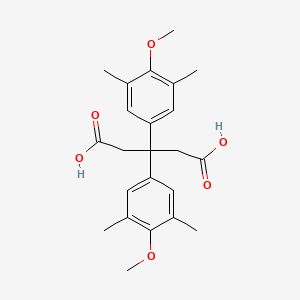

![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

